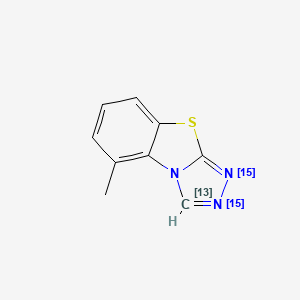
Tricyclazole-3-13C-1,2-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclazole-3-13C-1,2-15N2 is a stable isotope-labeled compound of Tricyclazole, a fungicide primarily used to control rice blast disease. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclazole-3-13C-1,2-15N2 involves the reaction of 2-hydrazino-4-methylbenzothiazole with formic acid. The process typically includes the following steps:
Reaction: 2-hydrazino-4-methylbenzothiazole is reacted with excess formic acid.
Work-up: An aromatic hydrocarbon is used during the work-up phase to facilitate the reaction.
Purification: The product is purified using isopropyl alcohol to precipitate the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of labeled isotopes requires specialized equipment and safety measures to handle the radioactive materials.
化学反応の分析
Types of Reactions
Tricyclazole-3-13C-1,2-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolobenzothiazole compounds.
科学的研究の応用
Tricyclazole-3-13C-1,2-15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of tricyclazole in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new fungicides and agrochemicals.
作用機序
Tricyclazole-3-13C-1,2-15N2 exerts its effects by inhibiting melanin biosynthesis in fungi. The compound targets the enzyme scytalone dehydratase, which is involved in the melanin biosynthesis pathway. By inhibiting this enzyme, this compound prevents the formation of melanin, thereby controlling fungal growth .
類似化合物との比較
Similar Compounds
Tricyclazole: The non-labeled version of the compound, used widely as a fungicide.
Other Triazolobenzothiazoles: Compounds with similar structures but different substituents, such as 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole.
Uniqueness
Tricyclazole-3-13C-1,2-15N2 is unique due to its stable isotope labeling, which allows for detailed tracing and study of its metabolic pathways. This makes it particularly valuable in research applications where understanding the fate of the compound in biological systems is crucial.
特性
分子式 |
C9H7N3S |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
8-methyl-(513C,1,2-15N2)[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i5+1,10+1,11+1 |
InChIキー |
DQJCHOQLCLEDLL-UAPAWMPQSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)SC3=[15N][15N]=[13CH]N23 |
正規SMILES |
CC1=C2C(=CC=C1)SC3=NN=CN23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


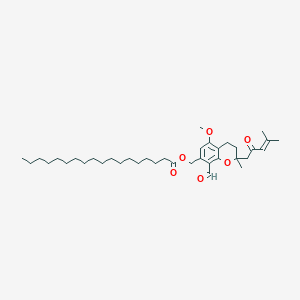
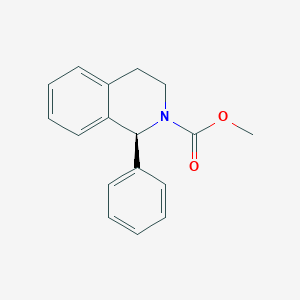
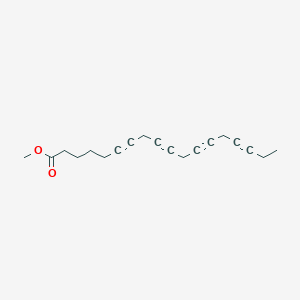
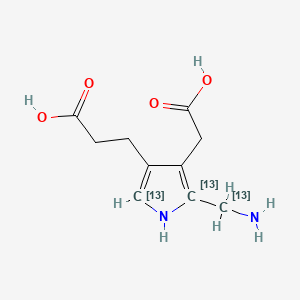
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
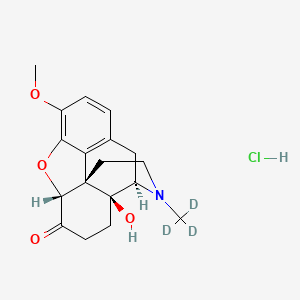

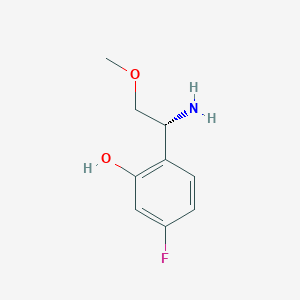
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
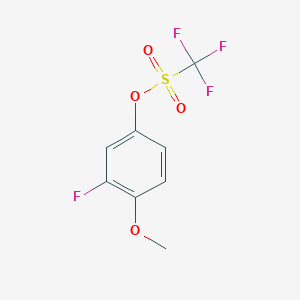
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)


